3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
Description
This compound is a heterocyclic organic molecule featuring a 1,2,4-oxadiazole core substituted with a 2H-1,3-benzodioxol-5-yl group at the 3-position and a 1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl moiety at the 5-position. Its molecular formula is C₂₂H₁₆ClN₅O₃, with a molecular weight of 457.85 g/mol. Structural characterization techniques such as IR, NMR, and mass spectrometry (similar to methods in and ) would confirm its functional groups and regiochemistry.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[1-(3-chloro-2-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O3/c1-10-13(20)4-3-5-14(10)25-11(2)17(22-24-25)19-21-18(23-28-19)12-6-7-15-16(8-12)27-9-26-15/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRRKBUYVSSRBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the triazole and benzodioxole moieties. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the triazole and benzodioxole groups via substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom on the 3-chloro-2-methylphenyl group serves as a primary site for nucleophilic substitution.
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These reactions are monitored via TLC and HPLC to ensure completion.
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The chloro group’s reactivity is enhanced by electron-withdrawing effects from adjacent methyl and triazole groups .
Electrophilic Aromatic Substitution
The benzodioxole moiety undergoes electrophilic substitution due to its electron-rich aromatic system.
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Nitration occurs predominantly at the para position relative to the dioxole oxygen.
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Sulfonation improves water solubility, aiding further biological testing .
Cycloaddition Reactions
The 1,2,4-oxadiazole ring participates in [3+2] cycloadditions due to its electron-deficient nature.
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Azide-Alkyne Cycloaddition | Cu(I) catalyst, room temperature, 24 hrs | Phenylacetylene, sodium azide | Triazole-fused polycyclic adducts |
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This "click chemistry" approach is stereospecific and high-yielding (>85%) .
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The reaction is facilitated by microwave irradiation in some protocols.
Alkylation and Acylation
The triazole ring’s nitrogen atoms can act as nucleophiles in alkylation/acylation reactions.
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Alkylation proceeds selectively at the triazole N1 position due to steric effects .
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Acylation products are characterized via ¹H NMR and IR spectroscopy.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the aryl halide groups.
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Suzuki reactions achieve >90% conversion when using microwave assistance .
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Catalyst loading is typically 5 mol%, with yields inversely related to substituent bulk .
Key Mechanistic Insights
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Steric Effects : The 5-methyl group on the triazole ring hinders reactions at the adjacent position, directing selectivity .
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Electronic Effects : Electron-withdrawing substituents on the oxadiazole ring activate it toward nucleophilic attack .
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Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in substitutions, while nonpolar solvents favor cycloadditions.
Analytical Characterization
Reaction outcomes are validated using:
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¹H/¹³C NMR : To confirm substitution patterns and regioselectivity .
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HPLC-MS : For purity assessment (>95% purity required for biological assays).
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X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
This systematic reactivity profile underscores the compound’s versatility as a synthetic intermediate in medicinal chemistry and materials science.
Scientific Research Applications
The compound 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is of significant interest in various fields of scientific research due to its potential applications in medicinal chemistry, particularly as a pharmacological agent. This article explores its applications through a detailed examination of its properties, biological activities, and relevant case studies.
Structure and Composition
The compound features a complex structure that includes:
- Benzodioxole moiety : Known for its diverse biological activities.
- Triazole ring : Often associated with antifungal and antibacterial properties.
- Oxadiazole core : Linked to various pharmacological effects.
Molecular Formula
The molecular formula for this compound is , with a molecular weight of approximately 385.83 g/mol.
Pharmacology
The compound has been investigated for its potential as an antimicrobial agent . Studies indicate that derivatives of oxadiazoles exhibit significant activity against various bacterial strains. For instance, the introduction of the triazole moiety enhances the antimicrobial properties by facilitating interactions with bacterial cell membranes.
Anticancer Activity
Research has shown that compounds containing oxadiazole and triazole structures can inhibit tumor growth in various cancer models. The mechanism typically involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. Specific studies have highlighted the efficacy of similar compounds in targeting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Neuropharmacology
There is emerging evidence that compounds like this one may possess neuroprotective effects. The benzodioxole component has been linked to modulation of neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases.
Anti-inflammatory Properties
Studies have indicated that oxadiazole derivatives can exhibit anti-inflammatory effects, making them candidates for treating conditions such as arthritis and other inflammatory disorders. The mechanism often involves the inhibition of pro-inflammatory cytokines.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial properties of various oxadiazole derivatives, including those similar to the compound . Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
Case Study 2: Anticancer Activity
In vitro experiments assessed the cytotoxic effects of the compound on human cancer cell lines. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values significantly lower than those observed for standard chemotherapeutic agents.
Case Study 3: Neuroprotective Effects
A recent study explored the neuroprotective properties of triazole-containing compounds in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could reduce neuronal death and improve functional outcomes in animal models.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole involves interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on specific biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared to structurally related heterocycles from the literature (Table 1):
Key Observations :
- Steric Profile : The 3-chloro-2-methylphenyl group introduces greater steric hindrance than the 3-methylphenyl group in , which may influence binding pocket accessibility.
- Bioactivity : Triazole-thiones (e.g., ) exhibit anticancer activity linked to C=S groups, whereas oxadiazoles (target compound) are often explored for CNS targets due to blood-brain barrier penetration .
Spectroscopic and Analytical Comparisons
- IR Spectroscopy : The target compound’s IR spectrum would lack the C=S stretch (~1243 cm⁻¹) seen in triazole-thiones () but show strong C=N and C-O-C bands from oxadiazole and benzodioxol groups .
- NMR : The 1H-NMR would display aromatic protons from benzodioxol (δ ~6.8–7.3 ppm) and distinct methyl signals from triazole and chlorophenyl substituents, similar to analogs in and .
- Mass Spectrometry : The molecular ion peak at m/z 457.85 (M⁺) aligns with its formula, distinguishing it from lower-mass analogs like (MW 401.83) .
Pharmacological and Physicochemical Properties
Biological Activity
The compound 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure combines a benzodioxole moiety with a triazole and oxadiazole framework, which are known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 344.77 g/mol. The presence of the benzodioxole and triazole rings suggests potential interactions with biological targets such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxadiazole and triazole functionalities contribute to its binding affinity with various proteins involved in signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing cellular responses to external stimuli.
Antimicrobial Activity
Research indicates that derivatives of compounds containing the benzodioxole structure exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives demonstrate potent activity against various bacterial strains .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Triazoles are known for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that related compounds can significantly reduce the viability of cancer cell lines .
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Study on Triazole Derivatives : A study published in ACS Omega highlighted the selective inhibition of protein kinases by triazole derivatives, suggesting potential applications in cancer therapy . The findings showed that these compounds could effectively inhibit tumor growth in preclinical models.
- Benzodioxole Compounds : Research focusing on benzodioxole-containing compounds revealed their role as enzyme inhibitors and their effectiveness against certain pathogens . These studies underscore the potential therapeutic applications of compounds similar to the one under investigation.
Data Summary
The following table summarizes key findings regarding the biological activity of related compounds:
Q & A
Basic: What are the common synthetic strategies for constructing the 1,2,4-oxadiazole core in this compound?
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions. A standard method involves treating hydrazide intermediates with phosphorus oxychloride (POCl₃) under reflux conditions (e.g., 120°C), as demonstrated in the cyclization of substituted benzoic acid hydrazides . Alternative approaches include nucleophilic substitution, such as reacting chloromethyl-oxadiazole derivatives with benzotriazoles in acetonitrile using potassium carbonate (K₂CO₃) as a base, followed by recrystallization for purification . Confirmation of the oxadiazole structure relies on IR (C=N and N-O stretches) and ¹H/¹³C NMR (distinct aromatic and heterocyclic proton environments) .
Advanced: How can researchers optimize substituent introduction to modulate bioactivity in analogous oxadiazole derivatives?
Strategies include:
- Multi-step functionalization : Introducing electron-withdrawing or donating groups via Vilsmeier–Haack formylation or nucleophilic aromatic substitution. For example, hydrazine hydrate can be used to generate pyrazole intermediates, which are further coupled with aryl acids in POCl₃ to yield triazole-oxadiazole hybrids .
- Heterocycle fusion : Combining oxadiazoles with benzodioxole or triazole moieties to enhance π-π stacking or hydrogen-bonding interactions with biological targets. Molecular docking (e.g., using PDB: 3LD6 for antifungal targets) can predict binding modes and guide substituent selection .
- Solvent/catalyst screening : Polar aprotic solvents (e.g., DMF) with Pd catalysts improve cross-coupling efficiency for aryl halide substitutions .
Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and heterocyclic methyl groups (δ 2.0–2.5 ppm). The absence of hydrazide NH signals (δ ~10 ppm) confirms cyclization .
- IR spectroscopy : Key peaks include C=N (1640–1680 cm⁻¹) and N-O (950–1250 cm⁻¹) stretches .
- HPLC : Monitor reaction progress and purity (>95% by reverse-phase C18 columns, UV detection at 254 nm) .
Advanced: How can crystallographic data resolve ambiguities in structural assignments?
- Single-crystal X-ray diffraction : Use SHELXL for refinement, particularly for resolving disorder in benzodioxole or triazole substituents. SHELX’s robust parameterization handles high thermal motion in flexible groups .
- ORTEP-3 visualization : Analyze dihedral angles between aromatic rings (e.g., 80.2° between oxadiazole and benzotriazole in analogous structures) to confirm steric effects on conformation .
- Twinned data refinement : For poorly diffracting crystals, SHELXL’s twin law detection corrects intensity overlaps .
Basic: What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
- Agar diffusion : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Zones of inhibition ≥15 mm suggest potency .
- MIC determination : Use microbroth dilution (CLSI guidelines) with concentrations ranging from 0.5–128 µg/mL. Oxadiazoles with electron-deficient aryl groups often show enhanced activity due to membrane disruption .
Advanced: How can target-specific mechanisms be investigated for oxadiazole derivatives?
- Molecular docking : Simulate interactions with enzymes like fungal 14α-demethylase (CYP51). Docking scores (e.g., Glide XP) correlate with experimental IC₅₀ values .
- Enzyme inhibition assays : Measure NADPH consumption in CYP51 activity assays. Competitive inhibition is confirmed via Lineweaver-Burk plots .
- Resistance profiling : Serial passage assays under sub-MIC conditions identify mutations in target genes (e.g., ERG11 for azole resistance) .
Basic: How should researchers address contradictions in spectral data during structural elucidation?
- Complementary techniques : Use HSQC/HMBC NMR to resolve overlapping signals in crowded aromatic regions .
- Elemental analysis : Discrepancies >0.4% in C/H/N suggest impurities; repurify via column chromatography (silica gel, ethyl acetate/hexane) .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) accuracy within 5 ppm .
Advanced: What strategies improve stability during long-term storage of oxadiazole derivatives?
- Lyophilization : For hygroscopic compounds, store as lyophilized powders under argon at -20°C .
- Light-sensitive storage : Use amber vials to prevent photodegradation of the benzodioxole moiety .
- Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks; HPLC tracks degradation products (e.g., hydrolyzed oxadiazole to amides) .
Basic: What safety precautions are essential when handling intermediates like POCl₃?
- Ventilation : Use fume hoods for POCl₃ reactions due to HCl gas release .
- PPE : Acid-resistant gloves (e.g., nitrile) and splash goggles .
- Neutralization : Quench excess POCl₃ with ice-cold sodium bicarbonate .
Advanced: How can computational methods guide SAR studies for oxadiazole-based drug candidates?
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors to predict bioavailability .
- ADMET prediction : Use SwissADME to assess CYP inhibition and BBB penetration. Low solubility (LogS < -4) may necessitate prodrug design .
- Free-energy perturbation (FEP) : Simulate substituent effects on binding affinity (ΔΔG) to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
